QP5038

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

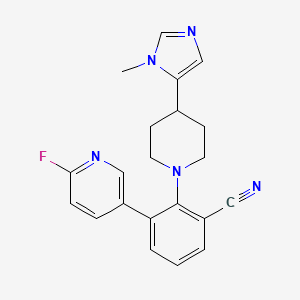

C21H20FN5 |

|---|---|

分子量 |

361.4 g/mol |

IUPAC 名称 |

3-(6-fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile |

InChI |

InChI=1S/C21H20FN5/c1-26-14-24-13-19(26)15-7-9-27(10-8-15)21-16(11-23)3-2-4-18(21)17-5-6-20(22)25-12-17/h2-6,12-15H,7-10H2,1H3 |

InChI 键 |

IUBVPNGSCDYBJU-UHFFFAOYSA-N |

规范 SMILES |

CN1C=NC=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N |

产品来源 |

United States |

Foundational & Exploratory

QP5038: An In-Depth Technical Guide on the Core Mechanism of Action in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

QP5038 is a potent and selective small molecule inhibitor of Glutaminyl-peptide cyclotransferase-like protein (QPCTL). While primarily investigated for its anti-tumor efficacy through modulation of the CD47-SIRPα immune checkpoint, the ubiquitous expression and function of QPCTL and its substrates suggest a significant, yet largely unexplored, mechanism of action within the liver. This technical guide delineates the hypothesized core mechanism of this compound in hepatocytes, based on the established role of its molecular target, QPCTL. The primary mechanism is proposed to be the inhibition of QPCTL-mediated N-terminal pyroglutamylation of key cell surface proteins and chemokines, leading to downstream effects on immune cell interaction, inflammatory signaling, and cellular fate in the liver microenvironment.

Introduction to QPCTL and its Role in Cellular Signaling

Glutaminyl-peptide cyclotransferase-like protein (QPCTL) is a Golgi-resident enzyme that catalyzes the post-translational modification of the N-terminal glutamine or glutamic acid residues of a specific subset of proteins to form pyroglutamate (B8496135) (pGlu). This modification is critical for the proper conformation and function of its substrates, which include the immune checkpoint protein CD47 and several inflammatory chemokines.

Hypothesized Mechanism of Action of this compound in Hepatocytes

The central hypothesis for the mechanism of action of this compound in the liver is its inhibition of QPCTL, which in turn prevents the pyroglutamylation of its key substrates expressed by or acting on hepatocytes and other liver-resident cells. This leads to two primary downstream effects:

-

Modulation of the CD47-SIRPα "Don't Eat Me" Signal: QPCTL is responsible for the N-terminal pyroglutamylation of CD47, a crucial step for its high-affinity interaction with Signal Regulatory Protein Alpha (SIRPα) on phagocytic cells, such as liver-resident Kupffer cells. The CD47-SIRPα interaction delivers a powerful inhibitory "don't eat me" signal, preventing the clearance of healthy cells. In pathological conditions such as non-alcoholic steatohepatitis (NASH), damaged and necroptotic hepatocytes upregulate CD47, evading clearance by Kupffer cells and contributing to inflammation and fibrosis. By inhibiting QPCTL, this compound is predicted to prevent CD47 maturation, thereby unmasking damaged hepatocytes for phagocytic removal by Kupffer cells.

-

Alteration of Chemokine-Mediated Inflammation: QPCTL also modifies the N-terminus of several chemokines, including CCL2 (MCP-1), CCL7 (MCP-3), and CX3CL1 (Fractalkine). This modification enhances their stability and receptor-binding activity. These chemokines are implicated in the recruitment of monocytes and other immune cells to the liver during injury and inflammation, contributing to the pathogenesis of various liver diseases. This compound, by inhibiting QPCTL, is expected to reduce the activity of these pro-inflammatory chemokines, thereby dampening the inflammatory response in the liver.

Signaling Pathways and Experimental Workflows

This compound-Mediated Disruption of the CD47-SIRPα Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound interferes with the CD47-SIRPα signaling axis in the liver.

Caption: this compound inhibits QPCTL, preventing CD47 maturation and the "Don't Eat Me" signal.

Experimental Workflow for Assessing this compound Effect on Hepatocyte Phagocytosis

The following workflow outlines a typical in vitro experiment to validate the proposed mechanism of action of this compound on the phagocytosis of hepatocytes.

Caption: In vitro workflow to measure the effect of this compound on Kupffer cell phagocytosis of hepatocytes.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the experimental workflow described above. These values are illustrative and intended for comparative purposes.

Table 1: Effect of this compound on Hepatocyte Phagocytosis by Kupffer Cells

| Treatment Group | Phagocytic Index (%) | Fold Change vs. Vehicle | p-value |

| Vehicle Control | 15.2 ± 2.1 | 1.0 | - |

| This compound (10 nM) | 28.9 ± 3.5 | 1.9 | < 0.05 |

| This compound (100 nM) | 45.1 ± 4.8 | 3.0 | < 0.01 |

| Anti-CD47 Ab | 50.5 ± 5.2 | 3.3 | < 0.01 |

Table 2: IC50 Values for QPCTL Inhibition

| Compound | Target | IC50 (nM) |

| This compound | QPCTL | 3.8 |

Detailed Experimental Protocols

In Vitro Hepatocyte Phagocytosis Assay

Objective: To quantify the effect of this compound on the phagocytosis of damaged hepatocytes by Kupffer cells.

Materials:

-

Primary mouse hepatocytes

-

Primary mouse Kupffer cells

-

This compound

-

Vehicle control (e.g., DMSO)

-

Pro-necroptotic agent (e.g., a combination of TNF-α, cycloheximide, and z-VAD-FMK)

-

pHrodo™ Red Zymosan BioParticles™ (for labeling hepatocytes)

-

DMEM, fetal bovine serum (FBS), penicillin-streptomycin

-

Flow cytometer

Procedure:

-

Cell Culture: Isolate primary hepatocytes and Kupffer cells from mice. Culture hepatocytes in DMEM with 10% FBS and penicillin-streptomycin. Culture Kupffer cells in appropriate medium.

-

This compound Treatment: Treat cultured hepatocytes with varying concentrations of this compound or vehicle control for 24 hours.

-

Induction of Necroptosis: Induce damage in treated hepatocytes by incubating with a pro-necroptotic cocktail for 6-8 hours.

-

Hepatocyte Labeling: Label the damaged hepatocytes with pHrodo™ Red according to the manufacturer's protocol. This dye fluoresces brightly in the acidic environment of the phagosome.

-

Co-culture: Co-culture the labeled hepatocytes with Kupffer cells at a ratio of 5:1 (hepatocytes:Kupffer cells) for 2-4 hours to allow for phagocytosis.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the Kupffer cell population and measure the percentage of red fluorescent cells, which represents the phagocytic index.

QPCTL Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting QPCTL enzymatic activity.

Materials:

-

Recombinant human QPCTL

-

Fluorogenic QPCTL substrate

-

This compound

-

Assay buffer

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Enzyme Reaction: In a 384-well plate, add recombinant QPCTL to each well.

-

Inhibition: Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic QPCTL substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The potent QPCTL inhibitor this compound holds significant therapeutic potential beyond its established role in oncology. Based on the fundamental functions of its target, QPCTL, in the liver, this compound is hypothesized to exert a dual mechanism of action in hepatocytes: enhancing the clearance of damaged cells by modulating the CD47-SIRPα axis and attenuating inflammation by reducing the activity of key chemokines. These mechanisms suggest that this compound could be a promising therapeutic agent for liver diseases characterized by hepatocellular damage and inflammation, such as NASH and liver fibrosis. Further preclinical studies are warranted to directly investigate the efficacy and detailed molecular mechanisms of this compound in various models of liver disease.

An In-depth Technical Guide: Target Validation of Pelacarsen for Lipoprotein(a) Reduction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Pelacarsen, an investigational antisense oligonucleotide, and its target validation for the reduction of Lipoprotein(a) [Lp(a)], a key genetic driver of cardiovascular disease.

Introduction: The Challenge of Lipoprotein(a)

Lipoprotein(a) is a unique lipoprotein particle recognized as an independent, causal, and genetically determined risk factor for atherosclerotic cardiovascular disease (ASCVD) and aortic valve stenosis.[1][2][3] Its plasma concentration is highly heritable, with 70% to over 90% of interindividual variation determined by the LPA gene.[1][4] Unlike low-density lipoprotein cholesterol (LDL-C), Lp(a) levels are not significantly modifiable by lifestyle changes or current standard-of-care lipid-lowering therapies, representing a significant unmet need in cardiovascular risk management.[5][6] Elevated Lp(a), considered to be levels ≥125 nmol/L (or approximately ≥50 mg/dL), affects over 1.4 billion people globally.[2]

The structure of Lp(a) consists of an LDL-like particle, containing one molecule of apolipoprotein B-100 (apoB), which is covalently linked via a disulfide bond to a large, polymorphic glycoprotein (B1211001) called apolipoprotein(a) [apo(a)].[2][7][8] The apo(a) protein is characterized by a variable number of repeating domains called "kringles," particularly the Kringle IV type 2 (KIV-2) domain, which is encoded by a copy number variation in the LPA gene.[9][10][11] This variation is inversely related to the plasma Lp(a) concentration.[1] The structural homology of apo(a) to plasminogen is thought to contribute to its prothrombotic and proatherogenic properties by interfering with fibrinolysis.[8]

Pelacarsen (formerly known as IONIS-APO(a)-LRx or AKCEA-APO(a)-LRx) is an investigational, second-generation antisense oligonucleotide (ASO) specifically designed to lower plasma Lp(a) concentrations by inhibiting the synthesis of apo(a).[12][13]

Core Mechanism of Action: Antisense Inhibition of Apolipoprotein(a) Synthesis

Pelacarsen is a hepatocyte-directed ASO that leverages ligand-conjugated antisense (LICA) technology.[5] It consists of a single-stranded nucleic acid sequence complementary to the messenger RNA (mRNA) transcribed from the LPA gene.[12] The ASO is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR) expressed abundantly on the surface of hepatocytes—the primary site of apo(a) synthesis.[2][14]

The validation of this target mechanism follows a precise intracellular pathway:

-

Hepatocyte Targeting and Uptake : Following subcutaneous administration, the GalNAc ligand on Pelacarsen binds to the ASGPR, leading to rapid and specific uptake of the ASO into liver cells.[12][14]

-

mRNA Hybridization : Once internalized, Pelacarsen translocates to the nucleus where it binds with high specificity to its complementary sequence on the LPA mRNA through Watson-Crick base-pairing.[15] This forms a DNA-RNA hybrid duplex.[5]

-

RNase H-Mediated Degradation : The endogenous enzyme RNase H recognizes this DNA-RNA hybrid and selectively cleaves the LPA mRNA strand.[12][15]

-

Inhibition of Protein Translation : The degradation of the target mRNA prevents it from being translated by ribosomes, thereby potently and selectively inhibiting the synthesis of the apo(a) protein.[5][15]

-

Reduction in Circulating Lp(a) : The decreased availability of newly synthesized apo(a) curtails the assembly of new Lp(a) particles, leading to a significant reduction in circulating plasma Lp(a) levels.[5][16]

Experimental Protocols and Methodologies

Validation of Pelacarsen's efficacy relies on robust clinical trial designs and standardized laboratory assays.

Quantification of Lipoprotein(a)

The accurate measurement of Lp(a) is critical for clinical assessment but is complicated by the extensive size polymorphism of apo(a).[17]

-

Assay Type : Commercial immunoassays are widely used. To overcome the challenge of apo(a) size heterogeneity, assays that are "isoform-insensitive" are recommended.[18] These typically employ monoclonal antibodies targeting epitopes on apo(a) that are not affected by the variable number of KIV-2 repeats.[19] Two-site sandwich ELISA and immunoturbidimetric methods are common platforms.[19][20]

-

Reporting Units : Due to the variable mass of the Lp(a) particle, which depends on the apo(a) isoform size, reporting concentrations in molar units (nmol/L) is preferred as it reflects the number of atherogenic particles.[17][18] This contrasts with mass units (mg/dL), which can be confounded by isoform size.[21]

-

Standardization : To ensure inter-laboratory comparability, assays should use calibrators traceable to the World Health Organization/International Federation of Clinical Chemistry and Laboratory Medicine (WHO/IFCC) reference material.[18][19]

Key Clinical Trial Protocols

The clinical development program for Pelacarsen includes several key studies to establish safety, dose-response, and efficacy in reducing cardiovascular events.

-

Phase 2b Dose-Ranging Study :

-

Design : A randomized, double-blind, placebo-controlled, dose-ranging trial involving 286 patients.[22]

-

Patient Population : Patients with established cardiovascular disease and screening Lp(a) levels ≥60 mg/dL (≥150 nmol/L).[22]

-

Intervention : Subcutaneous injections of Pelacarsen at various dosing regimens (20, 40, or 60 mg every 4 weeks; 20 mg every 2 weeks; or 20 mg every week) or a matching saline placebo for 6 to 12 months.[22]

-

Primary Endpoint : The percent change in Lp(a) concentration from baseline to month 6.[22]

-

-

Phase 3 Lp(a)HORIZON Cardiovascular Outcomes Trial (NCT04023552) :

-

Design : A global, multicenter, randomized, double-blind, placebo-controlled pivotal Phase 3 study.[23][24]

-

Patient Population : The study enrolled 8,325 participants with established CVD (defined as a history of myocardial infarction, ischemic stroke, or symptomatic peripheral artery disease) and elevated Lp(a) levels of ≥70 mg/dL.[24][25] A key subpopulation includes patients with Lp(a) ≥90 mg/dL.[23]

-

Intervention : Pelacarsen 80 mg administered via subcutaneous injection monthly, or a matching placebo, on a background of optimized standard-of-care therapy.[23][24]

-

Primary Endpoint : The primary objective is to determine the efficacy of Pelacarsen in reducing the risk of a composite of major adverse cardiovascular events (MACE), defined as cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, and urgent coronary revascularization requiring hospitalization.[23][24]

-

Duration : The trial is event-driven, with an anticipated duration of approximately 6 years and topline results expected in 2025.[24]

-

Quantitative Data on Lp(a) Reduction

Clinical studies have consistently demonstrated that Pelacarsen leads to potent, dose-dependent reductions in Lp(a) concentrations.

Table 1: Summary of Pelacarsen Efficacy in Phase 1/2a Clinical Trials

| Study Phase | Pelacarsen Formulation | Patient Population | Key Finding: Mean Lp(a) Reduction | Reference |

|---|---|---|---|---|

| Phase 1 | Unconjugated ASO | Healthy volunteers with Lp(a) ≥25 nmol/L | 39.6% to 77.8% (dose-dependent) | [13] |

| Phase 2a | GalNAc-conjugated | Healthy volunteers with Lp(a) ≥75 nmol/L | 66% to 92% (dose-dependent) at day 30 |[13] |

Table 2: Efficacy Data from Phase 2b Dose-Ranging Study in Patients with ASCVD

| Dosing Regimen (Cumulative Monthly Dose) | Mean Percent Reduction in Lp(a) at 6 Months | Reference |

|---|---|---|

| 20 mg every 4 weeks (20 mg) | -35% | [16][22] |

| 40 mg every 4 weeks (40 mg) | -56% | [16][22] |

| 20 mg every 2 weeks (40 mg) | -58% | [16][22] |

| 60 mg every 4 weeks (60 mg) | -72% | [16][22] |

| 20 mg every week (80 mg) | -80% | [16][22] |

| Placebo | -6% | [16][22] |

In this study, the 20 mg weekly (80 mg cumulative monthly) dose resulted in 98% of participants achieving an Lp(a) level below the risk threshold of <50 mg/dL.[22][23]

Table 3: Efficacy Data from Study in Healthy Japanese Subjects

| Cohort / Dose | Timepoint | Placebo-Corrected Least-Square Mean % Change in Lp(a) | p-value | Reference |

|---|---|---|---|---|

| Single Dose / 20 mg | Day 30 | -55.4% | p=0.0008 | [26] |

| Single Dose / 40 mg | Day 30 | -58.9% | p=0.0003 | [26] |

| Single Dose / 80 mg | Day 30 | -73.7% | p<0.0001 | [26] |

| Multiple Dose / 80 mg monthly | Day 85 | -106.2% | p<0.0001 | [26] |

| Multiple Dose / 80 mg monthly | Day 113 | -70.0% | p<0.0001 |[26] |

Across these studies, Pelacarsen was generally well tolerated with an acceptable safety profile.[26][27]

Conclusion and Future Outlook

The validation of Pelacarsen as a targeted therapy for Lp(a) reduction is strongly supported by its specific mechanism of action and robust clinical data. By directly inhibiting the synthesis of apo(a) in the liver, Pelacarsen achieves significant, dose-dependent, and sustained reductions in plasma Lp(a) levels.[16] The ongoing Phase 3 Lp(a)HORIZON trial is a landmark study designed to provide definitive evidence on whether this potent Lp(a) lowering translates into a meaningful reduction in major adverse cardiovascular events.[2][24] Successful outcomes from this trial would validate Lp(a) as a treatable cardiovascular risk factor and establish Pelacarsen as a first-in-class therapy for millions of patients at high genetic risk for cardiovascular disease.[15]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Pelacarsen: Mechanism of action and Lp(a)-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoprotein(a) and Cardiovascular Disease: Key Points - American College of Cardiology [acc.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of action of Pelacarsen? [synapse.patsnap.com]

- 6. What is Pelacarsen used for? [synapse.patsnap.com]

- 7. Lipoprotein (a): Structure, Pathophysiology and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipoprotein(a) - Wikipedia [en.wikipedia.org]

- 9. Structure, function, and genetics of lipoprotein (a) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoprotein(a) beyond the kringle IV repeat polymorphism: The complexity of genetic variation in the LPA gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of lipoprotein(a) kringle repeat number from genomic DNA: copy number variation genotyping using qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pelacarsen - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Emerging therapies targeting lipoprotein(a): the next frontier in cardiovascular risk reduction [frontiersin.org]

- 15. uaclinical.com [uaclinical.com]

- 16. Pelacarsen for lowering lipoprotein(a): implications for patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Update on Lipoprotein(a): The Latest on Testing, Treatment, and Guideline Recommendations - American College of Cardiology [acc.org]

- 18. bjcardio.co.uk [bjcardio.co.uk]

- 19. mdpi.com [mdpi.com]

- 20. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lipoprotein (a) measurements for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antisense Drug Reduced LPa; in Phase 3 Study Assessing the Impact of Lipoprotein (a) Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD (Lp(a)HORIZON) [natap.org]

- 23. Ionis announces enrollment completion of Phase 3 Lp(a) HORIZON cardiovascular outcomes study of pelacarsen [prnewswire.com]

- 24. Design and Rationale of Lp(a)HORIZON Trial: Assessing the Effect of Lipoprotein(a) Lowering With Pelacarsen on Major Cardiovascular Events in Patients With CVD and Elevated Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Assessing the Impact of Lipoprotein (a) Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD [ctv.veeva.com]

- 26. Efficacy and safety of pelacarsen in lowering Lp(a) in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacokinetics and Safety of Pelacarsen, a GalNAc3 ‐Conjugated Antisense Oligonucleotide Targeting Apo(a), in Participants With Mild Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Lipoprotein(a): A Core Technical Guide on a Causal Cardiovascular Risk Factor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein(a) [Lp(a)] is a unique and highly atherogenic lipoprotein particle that has emerged as a significant, independent, and causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve stenosis (CAVS).[1][2] Unlike traditional lipid markers, plasma concentrations of Lp(a) are predominantly determined by genetics, making it a persistent and challenging therapeutic target.[3][4] This technical guide provides an in-depth overview of the core aspects of Lp(a), including its structure, metabolism, and multifaceted pathological mechanisms. It details established experimental protocols for its quantification, summarizes key clinical trial data for emerging targeted therapies, and presents visual workflows and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Lipoprotein(a)

First identified in 1963, Lipoprotein(a) is a complex macromolecule assembled in the liver.[5] It consists of a low-density lipoprotein (LDL)-like particle, containing apolipoprotein B-100 (apoB-100), which is covalently linked via a disulfide bond to a large, highly polymorphic glycoprotein (B1211001) called apolipoprotein(a) [apo(a)].[5][6] This unique structure confers a dual pathogenicity to Lp(a), combining the pro-atherogenic properties of LDL with the pro-thrombotic and pro-inflammatory characteristics of apo(a).[7][8]

Epidemiological, genome-wide association, and Mendelian randomization studies have provided robust evidence for a causal role of elevated Lp(a) in the development of ASCVD, including myocardial infarction, stroke, and peripheral artery disease.[1] High Lp(a) levels are prevalent, affecting approximately 20% of the global population, and are recognized as a risk-enhancing factor even in patients with well-controlled LDL cholesterol levels.[9][10]

Structure and Metabolism of Lipoprotein(a)

The defining feature of Lp(a) is the apo(a) protein, which exhibits significant size heterogeneity due to a variable number of "kringle IV type 2" (KIV-2) repeats encoded by the LPA gene on chromosome 6.[6][11] This size polymorphism is inversely correlated with plasma Lp(a) concentrations; smaller apo(a) isoforms with fewer KIV-2 repeats are associated with higher plasma levels and increased cardiovascular risk.[12]

The synthesis of Lp(a) occurs predominantly in the liver, where apo(a) is produced and assembled with an apoB-100-containing lipoprotein particle.[5][13] The precise mechanisms of its catabolism are not fully elucidated but are thought to be largely independent of the LDL receptor pathway, which explains the limited efficacy of statins in lowering Lp(a) levels.[5]

Diagram: Lipoprotein(a) Particle Structure

Caption: Schematic of the Lipoprotein(a) particle.

Pathophysiological Mechanisms

The pathogenicity of Lp(a) is multifactorial, involving pro-atherosclerotic, pro-inflammatory, and pro-thrombotic mechanisms.

Pro-Atherosclerotic and Pro-Inflammatory Effects

Lp(a) is the primary carrier of oxidized phospholipids (B1166683) (OxPLs) in human plasma.[11][14] These OxPLs are highly pro-inflammatory and contribute significantly to the atherogenicity of the Lp(a) particle.[3][15]

-

Endothelial Dysfunction: Lp(a) and its OxPL cargo promote endothelial dysfunction by increasing the expression of adhesion molecules like VCAM-1 and E-selectin, which facilitates the recruitment and infiltration of inflammatory cells into the arterial wall.[2][16]

-

Macrophage Activation: Lp(a)-associated OxPLs can bind to scavenger receptors on macrophages, such as CD36, and Toll-like receptors (TLRs), like TLR2.[6][11] This interaction triggers intracellular signaling cascades, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines (e.g., IL-1β, IL-8) and the transformation of macrophages into foam cells, a hallmark of early atherosclerosis.[11][17]

Diagram: Pro-Inflammatory Signaling of Lp(a) in Macrophages

Caption: Lp(a)-mediated pro-inflammatory signaling in macrophages.

Pro-Thrombotic and Anti-Fibrinolytic Effects

The apo(a) component of Lp(a) shares significant structural homology with plasminogen, the precursor to the fibrin-degrading enzyme plasmin.[7][18] This resemblance allows Lp(a) to interfere with the fibrinolytic system.

-

Inhibition of Plasminogen Activation: Lp(a) competes with plasminogen for binding sites on fibrin (B1330869) and cell surfaces.[18][19] This competition inhibits the activation of plasminogen to plasmin by tissue plasminogen activator (t-PA), thereby impairing clot lysis and promoting a pro-thrombotic state.[7][20]

Diagram: Lp(a) Interference with Fibrinolysis

Caption: Mechanism of Lp(a)-mediated inhibition of fibrinolysis.

Quantitative Data on Lp(a) and Cardiovascular Risk

The risk associated with elevated Lp(a) is continuous, without a clear threshold. However, various guidelines and consensus statements have proposed cut-off points for clinical risk stratification.

| Parameter | Value | Associated Risk / Comment | References |

| General Risk Threshold | >50 mg/dL or >125 nmol/L | Considered a significant risk-enhancing factor for ASCVD. | [3][21] |

| Moderate Risk Threshold | >30 mg/dL or >75 nmol/L | Risk may begin to increase at these levels. | [22] |

| Prevalence of Elevated Lp(a) (>50 mg/dL) | ~20% | In the general global population. | [10] |

| Ethnic Variations in Median Lp(a) Levels | |||

| Black individuals | 35.1 mg/dL | Highest median levels. | [23] |

| South Asian individuals | 17.0 mg/dL | Higher than White, Hispanic, and Chinese individuals. | [23] |

| White individuals | 12.9 mg/dL | [23] | |

| Hispanic individuals | 13.1 mg/dL | [23] | |

| Chinese individuals | 12.9 mg/dL | Lowest median levels. | [23] |

| Association with ASCVD | Per 50 nmol/L increment | Hazard ratios of 1.11 (White), 1.10 (South Asian), and 1.07 (Black) for ASCVD. | [24] |

Experimental Protocols for Lp(a) Measurement

Accurate measurement of Lp(a) is challenging due to the apo(a) isoform size heterogeneity. Immunoassays are the standard, with a critical need for methods that are insensitive to apo(a) size and calibrated to a reference material (e.g., WHO/IFCC SRM-2B) to report in nmol/L.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for Lp(a) quantification, often utilizing a sandwich format.

Principle: A monoclonal antibody specific to an isoform-insensitive epitope on apo(a) is coated onto a microplate well. The sample is added, and Lp(a) binds to the capture antibody. After washing, a second, enzyme-conjugated antibody (e.g., against apoB or another apo(a) epitope) is added, which binds to the captured Lp(a). A substrate is then added, which is converted by the enzyme to produce a measurable colorimetric signal proportional to the Lp(a) concentration.[13][25]

Generic Protocol Outline:

-

Plate Preparation: Microtiter plates are pre-coated with a capture anti-apo(a) monoclonal antibody.

-

Sample/Calibrator Addition: Add 25-50 µL of calibrators, controls, and diluted patient samples (e.g., 1:202 dilution) to the wells.[16][23]

-

Enzyme Conjugate Addition: Add 50 µL of peroxidase-conjugated anti-apo(a) or anti-apoB antibody solution to each well.[23][25]

-

Incubation: Incubate the plate for 1 hour at room temperature on a plate shaker (e.g., 400-900 rpm).[10][16]

-

Washing: Wash wells multiple times (e.g., 3-6 times) with ~350 µL of wash buffer to remove unbound reagents.[16][25]

-

Substrate Reaction: Add 100-200 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate for 10-15 minutes in the dark.[16][25]

-

Stopping Reaction: Add 50 µL of stop solution (e.g., acidic solution) to each well.[16][25]

-

Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve from the calibrator readings and determine the concentration of Lp(a) in the samples.

Diagram: ELISA Workflow for Lp(a) Measurement

Caption: General workflow for a sandwich ELISA protocol.

Immunoturbidimetric Assay

This is a rapid, automated method suitable for clinical chemistry analyzers.

Principle: The assay measures the increase in turbidity caused by the agglutination of latex particles coated with anti-Lp(a) antibodies when they react with Lp(a) in the sample. The change in turbidity is proportional to the Lp(a) concentration.[26][27]

Generic Protocol Outline (Automated):

-

Reagent Preparation: Reagents typically include a reaction buffer and a suspension of latex particles coated with anti-Lp(a) antibodies.

-

Sample Incubation: The automated analyzer pipettes the patient sample and a buffer into a cuvette and incubates for a set time (e.g., 5 minutes at 37°C).[26]

-

Agglutination Reaction: The latex reagent is added, and the mixture is incubated for a further period (e.g., 10 minutes).[26]

-

Turbidity Measurement: The analyzer measures the change in absorbance (turbidity) at a specific wavelength (e.g., 600-700 nm).[19]

-

Calculation: The Lp(a) concentration is calculated from a calibration curve generated using standards of known concentrations.

Therapeutic Strategies Targeting Lp(a)

While traditional lipid-lowering therapies have little to no effect, several novel therapeutic agents designed to specifically lower Lp(a) are in advanced stages of clinical development. These primarily target the hepatic production of apo(a).

Antisense Oligonucleotides (ASOs)

-

Pelacarsen (TQJ230): A ligand-conjugated antisense (LICA) drug that targets the mRNA of the LPA gene, leading to its degradation and thereby inhibiting the synthesis of the apo(a) protein.[26] The Phase 3 cardiovascular outcomes trial, Lp(a) HORIZON, is fully enrolled with topline results expected in 2025.[22][28]

Small Interfering RNA (siRNA)

-

Olpasiran: An siRNA that utilizes the RNA interference pathway to degrade LPA mRNA in hepatocytes.[9]

-

Lepodisiran & Zerlasiran: Other siRNA candidates also in clinical development, showing potent and durable reductions in Lp(a).[21]

Diagram: Mechanism of Action for RNA-Targeted Lp(a) Therapies

Caption: Simplified mechanism of ASO and siRNA therapies.

Summary of Key Clinical Trial Data for Emerging Therapies

The following tables summarize the dose-dependent efficacy of pelacarsen and olpasiran from their Phase 2 clinical trials.

Table 1: Pelacarsen Phase 2 Trial Results [5]

| Treatment Group (Subcutaneous) | Mean % Change from Baseline in Lp(a) |

| Placebo | -6% |

| 20 mg every 4 weeks | -35% |

| 40 mg every 4 weeks | -58% |

| 60 mg every 4 weeks | -56% |

| 20 mg every 2 weeks | -72% |

| 20 mg every week | -80% |

Table 2: Olpasiran (OCEAN(a)-DOSE) Phase 2 Trial Results [9][24]

| Treatment Group (Subcutaneous) | Placebo-Adjusted Mean % Change from Baseline in Lp(a) at Week 36 |

| Placebo | +3.6% (unadjusted) |

| 10 mg every 12 weeks | -70.5% |

| 75 mg every 12 weeks | -97.4% |

| 225 mg every 12 weeks | -101.1% |

| 225 mg every 24 weeks | -100.5% |

Conclusion and Future Directions

Lipoprotein(a) is now firmly established as a causal, independent risk factor for ASCVD. Its complex structure and genetically determined nature have historically made it a difficult therapeutic target. However, significant challenges in standardized measurement are being addressed with the development of isoform-insensitive assays and a shift towards molar concentration reporting. The advent of highly effective RNA-targeted therapies, such as antisense oligonucleotides and small interfering RNAs, represents a paradigm shift. These agents have demonstrated the ability to potently and selectively lower Lp(a) levels by over 80-90%. The ongoing Phase 3 cardiovascular outcome trials for these therapies are highly anticipated and will be crucial in determining whether lowering Lp(a) translates into a reduction in cardiovascular events, potentially heralding a new era in the prevention and treatment of cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipoprotein (a): truly a direct prothrombotic factor in cardiovascular disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. content.abcam.com [content.abcam.com]

- 5. Novel Pharmacological Therapies for the Management of Hyperlipoproteinemia(a) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoprotein(a): Cellular Effects and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. OCEAN(a) DOSE: Does Olpasiran Therapy Reduce Lipoprotein(a) Concentrations in Patients With ASCVD? - American College of Cardiology [acc.org]

- 10. ibl-international.com [ibl-international.com]

- 11. hcplive.com [hcplive.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Olpasiran, Oxidized Phospholipids, and Systemic Inflammatory Biomarkers: Results From the OCEAN(a)-DOSE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scholars@Duke publication: Lipoprotein (a) regulates plasmin generation and inhibition. [scholars.duke.edu]

- 15. emjreviews.com [emjreviews.com]

- 16. Human Lipoprotein A ELISA Kit (ab212165) | Abcam [abcam.com]

- 17. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 18. Lipoprotein (a) in the regulation of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of fibrinolysis by lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of plasminogen activation by lipoprotein(a): critical domains in apolipoprotein(a) and mechanism of inhibition on fibrin and degraded fibrin surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. geneonline.com [geneonline.com]

- 22. Ionis announces enrollment completion of Phase 3 Lp(a) HORIZON cardiovascular outcomes study of pelacarsen | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 23. pufei.com [pufei.com]

- 24. amgen.com [amgen.com]

- 25. mercodia.com [mercodia.com]

- 26. Lipoprotein (a): Underrecognized Risk with a Promising Future - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Genetic Architecture of Elevated Lipoprotein(a): A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lipoprotein(a) [Lp(a)] is a highly heritable and causal risk factor for atherosclerotic cardiovascular disease (ASCVD), including coronary heart disease and calcific aortic valve stenosis.[1][2][3] Plasma concentrations of Lp(a) are predominantly under strong genetic control, with heritability estimates exceeding 90%.[3] This guide provides an in-depth overview of the genetic basis for elevated Lp(a) levels, focusing on the structural variations and single nucleotide polymorphisms (SNPs) within the LPA gene. It details the experimental protocols for quantifying Lp(a) and its genetic determinants and illustrates the key molecular pathways implicated in its pathogenicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapies targeting Lp(a).

The LPA Gene and its Role in Determining Lp(a) Levels

The plasma concentration of Lp(a) is primarily determined by the LPA gene, located on chromosome 6q26-27.[4][5] This gene is structurally homologous to the plasminogen gene (PLG) and encodes for apolipoprotein(a) [apo(a)], the defining protein component of the Lp(a) particle.[4] The apo(a) protein is covalently linked to apolipoprotein B-100 (apoB) of a low-density lipoprotein (LDL)-like particle.[5]

The most significant genetic determinant of Lp(a) levels is a copy number variation (CNV) within the LPA gene, specifically in the region encoding the kringle IV type 2 (KIV-2) repeats.[3][6] The number of KIV-2 repeats is highly variable among individuals, ranging from as few as one to more than 40 copies.[7] This variation results in a wide range of apo(a) isoform sizes.[5]

There is a general inverse correlation between the number of KIV-2 repeats and the plasma Lp(a) concentration.[3][6] Individuals with a lower number of KIV-2 repeats produce smaller apo(a) isoforms, which are more efficiently secreted from hepatocytes, leading to higher plasma Lp(a) levels.[6] Conversely, a higher number of KIV-2 repeats results in larger apo(a) isoforms and lower plasma Lp(a) concentrations.[6] This KIV-2 CNV alone can explain a substantial portion of the inter-individual variability in Lp(a) levels.[6]

In addition to the KIV-2 copy number, numerous single nucleotide polymorphisms (SNPs) within and flanking the LPA gene have been identified through genome-wide association studies (GWAS) to be significantly associated with Lp(a) concentrations.[8][9][10] Some of these SNPs are in linkage disequilibrium with the KIV-2 CNV, while others appear to have an independent effect on Lp(a) levels.[11]

Quantitative Data on Genetic Determinants of Lp(a)

The distribution of LPA gene variants and their impact on Lp(a) levels vary significantly across different ethnic populations. The following tables summarize key quantitative data on the KIV-2 copy number variation and major SNPs associated with Lp(a) concentrations.

Table 1: Distribution of LPA Kringle IV Type 2 (KIV-2) Copy Number by Ethnicity

| Ethnicity | Mean KIV-2 Copy Number | Reference |

| European Caucasians | 6.19 | [11] |

| Chinese | 6.47 | [11] |

| South Asians | 6.69 | [11] |

| African Americans | Higher Lp(a) levels, generally associated with lower KIV-2 repeats | [7][12] |

| Hispanics | Higher Lp(a) levels, generally associated with lower KIV-2 repeats | [12] |

Table 2: Key Single Nucleotide Polymorphisms (SNPs) in the LPA Gene and their Association with Lp(a) Levels and Cardiovascular Risk

| SNP | Risk Allele | Effect on Lp(a) Levels | Association with Cardiovascular Disease (CVD) Risk | Minor Allele Frequency (MAF) in Europeans | References |

| rs10455872 | G | Increased | Increased risk of coronary disease (Odds Ratio: 1.70) | ~7-9% | [13][14][15][16] |

| rs3798220 | C | Increased | Increased risk of coronary disease (Odds Ratio: 1.92) | ~2% | [9][13][14][15][16] |

Note: MAF can vary between different European sub-populations. The odds ratios represent the increased risk for carriers of the risk allele.

Experimental Protocols for Lp(a) Genetic and Quantitative Analysis

Accurate quantification of Lp(a) levels and characterization of its genetic determinants are crucial for both research and clinical applications. This section outlines the principles of key experimental methodologies.

Determination of LPA Kringle IV Type 2 (KIV-2) Copy Number

a) Quantitative Polymerase Chain Reaction (qPCR)

This method offers a rapid and high-throughput approach to estimate the number of KIV-2 repeats from genomic DNA.[17]

-

Principle: The assay utilizes a TaqMan-based qPCR approach. A specific primer and probe set is designed to amplify a sequence within the KIV-2 repeat region. The copy number of the KIV-2 repeat is determined relative to a single-copy reference gene (e.g., RNase P). The relative quantification is typically calculated using the comparative Ct (ΔΔCt) method.

-

Methodology:

-

Genomic DNA is extracted from whole blood or other tissues.

-

Two separate qPCR reactions are performed for each sample: one targeting the LPA KIV-2 repeat and another targeting the reference gene.

-

The cycle threshold (Ct) values are determined for both reactions.

-

The ΔCt is calculated by subtracting the reference gene Ct from the KIV-2 Ct.

-

The ΔΔCt is calculated by subtracting the ΔCt of a calibrator sample (with a known KIV-2 copy number) from the ΔCt of the test sample.

-

The KIV-2 copy number is then calculated as 2 x 2-ΔΔCt.

-

b) Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is a specialized gel electrophoresis technique used to separate large DNA fragments.[18][19]

-

Principle: Genomic DNA is digested with a restriction enzyme that cuts outside the KIV-2 repeat region. The resulting large DNA fragments, which vary in size depending on the number of KIV-2 repeats, are then separated by PFGE. The size of the fragments is determined by Southern blotting and hybridization with a KIV-2 specific probe.

-

Methodology:

-

High-molecular-weight genomic DNA is prepared and embedded in agarose (B213101) plugs.

-

The DNA is digested with a suitable restriction enzyme (e.g., KpnI).

-

The digested DNA is subjected to PFGE, which involves applying an electric field that periodically changes direction.

-

The separated DNA fragments are transferred to a membrane (Southern blotting).

-

The membrane is hybridized with a labeled probe specific for the KIV-2 repeat.

-

The size of the hybridized fragments, and thus the number of KIV-2 repeats, is determined by comparison to a DNA ladder of known sizes.

-

Measurement of Lp(a) Plasma Concentration

Immunoassays

Various immunoassay formats are available for the quantitative determination of Lp(a) in serum or plasma. These assays rely on the specific binding of antibodies to the apo(a) component of the Lp(a) particle.[20][21]

-

Principle: The most common methods are enzyme-linked immunosorbent assays (ELISA) and immunoturbidimetric assays. In a sandwich ELISA, a capture antibody specific for apo(a) is coated onto a microplate. The sample is added, and Lp(a) binds to the capture antibody. A second, labeled detection antibody, also specific for apo(a), is then added, forming a "sandwich." The signal from the label is proportional to the concentration of Lp(a). Immunoturbidimetric assays measure the increase in turbidity caused by the agglutination of latex particles coated with anti-Lp(a) antibodies in the presence of Lp(a).

-

Methodology (ELISA):

-

Microplate wells are coated with a monoclonal or polyclonal antibody against apo(a).

-

Patient serum or plasma samples, along with calibrators and controls, are added to the wells.

-

After an incubation period, the wells are washed to remove unbound components.

-

A second, enzyme-conjugated antibody against apo(a) is added.

-

After another incubation and wash step, a substrate for the enzyme is added.

-

The resulting color development is measured spectrophotometrically, and the Lp(a) concentration is determined from a standard curve.

-

It is important to note that the significant size heterogeneity of apo(a) can pose a challenge for immunoassays, potentially leading to underestimation of Lp(a) concentrations for smaller isoforms.[22] Assays that are "isoform-insensitive" and calibrated to a World Health Organization/International Federation of Clinical Chemistry and Laboratory Medicine (WHO/IFCC) reference material are recommended for accurate measurement.[22][23]

Pathophysiological Signaling Pathways of Elevated Lp(a)

Elevated Lp(a) contributes to the development and progression of ASCVD through multiple mechanisms, including pro-atherogenic, pro-thrombotic, and pro-inflammatory effects.[5][24][25]

Pro-Atherogenic Effects

Lp(a) promotes atherosclerosis by contributing to lipid deposition in the arterial wall and inducing a pro-inflammatory state.[2][5]

Caption: Pro-atherogenic mechanisms of elevated Lipoprotein(a).

Elevated Lp(a) promotes endothelial dysfunction by increasing the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[5][26] This facilitates the recruitment and adhesion of monocytes to the endothelium.[26] Lp(a) also acts as a chemoattractant for monocytes.[6] Once in the sub-endothelial space, monocytes differentiate into macrophages, take up lipids, and become foam cells, a key component of atherosclerotic plaques.[2] Furthermore, Lp(a) stimulates the proliferation and migration of vascular smooth muscle cells, which contribute to the formation of the fibrous cap of the plaque.[25]

Pro-Thrombotic Effects

The structural homology of apo(a) to plasminogen underlies the pro-thrombotic properties of Lp(a).[5][27]

Caption: Pro-thrombotic mechanisms of elevated Lipoprotein(a).

Conclusion and Future Directions

The genetic architecture of elevated Lp(a) is complex, with the LPA KIV-2 copy number variation being the primary determinant of plasma concentrations, further modulated by a host of SNPs. This strong genetic basis underscores the potential of genetic testing to identify individuals at high risk for ASCVD. A thorough understanding of the molecular mechanisms by which Lp(a) promotes disease is critical for the development of novel therapeutic strategies. Future research should focus on further elucidating the interplay between different genetic variants in the LPA locus, identifying additional genetic modifiers of Lp(a) levels, and fully characterizing the downstream signaling pathways affected by this unique lipoprotein. The development of isoform-insensitive assays and their widespread clinical implementation will be crucial for accurate risk assessment. With several Lp(a)-lowering therapies in late-stage clinical development, a deeper understanding of its genetic basis will be paramount for patient stratification and personalized medicine approaches to mitigate cardiovascular risk.

References

- 1. mdpi.com [mdpi.com]

- 2. Lipoprotein(a) and its role in inflammation, atherosclerosis and malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Genetics and the Causal Role of Lipoprotein(a) for Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoprotein(a): Cellular Effects and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoprotein(a) in atherosclerosis: from pathophysiology to clinical relevance and treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Effect of Two Lipoprotein (a)-Associated Genetic Variants on Plasminogen Levels and Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A genome-wide association study on lipoprotein (a) levels and coronary artery disease severity in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. medrxiv.org [medrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. [PDF] Genetic variants associated with Lp(a) lipoprotein level and coronary disease. | Semantic Scholar [semanticscholar.org]

- 16. Haplotype of the Lipoprotein(a) Gene Variants rs10455872 and rs3798220 Is Associated with Parameters of Coagulation, Fibrinolysis, and Inflammation in Patients after Myocardial Infarction and Highly Elevated Lipoprotein(a) Values | MDPI [mdpi.com]

- 17. Determination of lipoprotein(a) kringle repeat number from genomic DNA: copy number variation genotyping using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sequence Variation within the KIV-2 Copy Number Polymorphism of the Human LPA Gene in African, Asian, and European Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel but frequent variant in LPA KIV-2 is associated with a pronounced Lp(a) and cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biolatex.com [biolatex.com]

- 21. diazyme.com [diazyme.com]

- 22. Lipoprotein(a) Assay [randox.com]

- 23. Harmonization of Lipoprotein(a) Immunoassays Using A Serum Panel Value Assigned with The IFCC-Endorsed Mass Spectrometry-Based Reference Measurement Procedure as A First Step Towards Apolipoprotein Standardization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Lipoprotein (a), Inflammation, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lipoprotein (a)-Related Inflammatory Imbalance: A Novel Horizon for the Development of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lipoprotein (a): truly a direct prothrombotic factor in cardiovascular disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Lipoprotein(a) and Its Potential Association with Thrombosis and Inflammation in COVID-19: a Testable Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Lipoprotein(a) and thromboembolism: current state of knowledge and unsolved issues [archivesofmedicalscience.com]

QP5038: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery and preclinical development of QP5038, a potent and selective small molecule inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL). This compound was identified through a rational, structure-based drug design campaign aimed at improving upon existing QPCTL inhibitors. It has demonstrated significant anti-tumor efficacy in preclinical models, primarily by disrupting the CD47-SIRPα immune checkpoint axis. This guide details the history of its development, mechanism of action, key experimental data, and the methodologies employed in its initial validation.

Introduction: The Rationale for Targeting QPCTL

The CD47-"don't eat me" signal is a critical mechanism by which cancer cells evade immune surveillance, specifically phagocytosis by macrophages.[1] CD47, a transmembrane protein, interacts with the signal-regulatory protein alpha (SIRPα) on macrophages, initiating a signaling cascade that inhibits phagocytosis.[1] The post-translational modification of the N-terminus of CD47 by glutaminyl-peptide cyclotransferase-like protein (QPCTL) is essential for this high-affinity interaction.[1] Inhibition of QPCTL presents a compelling therapeutic strategy to disrupt the CD47-SIRPα axis, thereby rendering cancer cells susceptible to macrophage-mediated clearance.[1] Early inhibitors of QPCTL, such as SEN177 and PQ912, provided proof-of-concept for this approach, though opportunities for improved potency and drug-like properties remained.[1][2]

The Discovery of this compound: A Structure-Based Approach

The development of this compound originated from a lead optimization program starting with the known QPCTL inhibitor, SEN177.[1] Researchers employed a structure-based design strategy, leveraging the high structural homology between QPCTL and its related enzyme, QPCT.[1]

A key insight in the design of this compound was the replacement of a pyridine (B92270) moiety in an earlier compound with a benzonitrile (B105546) group.[1] This modification was predicted to displace a structural water molecule in the active site of QPCTL, leading to a significant enhancement in binding affinity.[1] This strategic chemical modification resulted in the synthesis of this compound (also referred to as compound 28 in the primary literature), which exhibited markedly improved inhibitory potency.[1]

In Vitro Characterization of this compound

Enzymatic and Cellular Potency

This compound demonstrated potent inhibition of QPCTL in enzymatic assays and cellular models. The key quantitative data are summarized in the table below.

| Parameter | This compound | SEN177 | PQ912 |

| QPCTL IC50 (nM) | 3.8 | - | - |

| pGlu-CD47 Inhibition IC50 (nM) | 3.3 | - | - |

| Table 1: In vitro potency of this compound compared to other known QPCTL inhibitors. Data extracted from Yu, et al. (2023).[1] |

Mechanism of Action: Disruption of the CD47-SIRPα Axis

The inhibitory activity of this compound on QPCTL translates to a functional disruption of the CD47-SIRPα signaling pathway. By preventing the pyroglutamation of CD47, this compound effectively reduces the "don't eat me" signal on the surface of cancer cells. This, in turn, enhances the ability of macrophages to recognize and engulf tumor cells.

References

Pelacarsen's Impact on Oxidized Phospholipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of pelacarsen on oxidized phospholipids (B1166683) (OxPLs), key mediators in the pathogenesis of atherosclerotic cardiovascular disease. Pelacarsen, an antisense oligonucleotide, is designed to lower lipoprotein(a) [Lp(a)] levels, which is a primary carrier of OxPLs in human plasma. This document details the mechanism of action, summarizes clinical trial data, outlines experimental protocols for measuring OxPLs, and provides visual representations of key pathways and workflows.

Core Mechanism of Action

Pelacarsen is a second-generation N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) that targets the messenger RNA (mRNA) of apolipoprotein(a) [apo(a)] in hepatocytes.[1][2] By binding to the apo(a) mRNA, pelacarsen facilitates its degradation by RNase H, thereby inhibiting the synthesis of the apo(a) protein.[2][3] Since apo(a) is an essential component of Lp(a), this targeted action leads to a significant reduction in circulating Lp(a) levels.[3][4]

Lipoprotein(a) is a major carrier of pro-inflammatory oxidized phospholipids (OxPLs).[5][6] The reduction in Lp(a) particles consequently leads to a substantial decrease in the levels of OxPLs attached to apolipoprotein B-100 (OxPL-apoB) and apo(a) itself (OxPL-apo(a)).[2][7]

Quantitative Data on Pelacarsen's Effect on Oxidized Phospholipids

Clinical studies have consistently demonstrated a dose-dependent reduction in OxPL-apoB and OxPL-apo(a) following treatment with pelacarsen. The data from key trials are summarized below.

| Study Phase | Dose Regimen | Mean % Reduction in OxPL-apoB | Mean % Reduction in OxPL-apo(a) | Reference |

| Phase 2 | 20 mg every 4 weeks | 37% | 28% | [2] |

| Phase 2 | 40 mg every 4 weeks | 69% (approx.) | 55% (approx.) | [2] |

| Phase 2 | 60 mg every 4 weeks | 79% (approx.) | 65% (approx.) | [2] |

| Phase 2 | 20 mg every 2 weeks | 70% (approx.) | 58% (approx.) | [2] |

| Phase 2 | 20 mg every week | 88% | 70% | [2][8] |

| Phase 2a | Multi-dose | 35.2% to 42.5% | 26.6% to 36.7% | [2] |

*Note: Approximate values are interpolated from reported ranges of -37% to -88% for OxPL-apoB and -28% to -70% for OxPL-apo(a) across all pelacarsen groups in the Phase 2 study.[2]

In a phase 2b trial, pelacarsen at a cumulative monthly dose of 80 mg (administered as 20 mg weekly) reduced Lp(a) levels by 80% in patients with established cardiovascular disease.[7][9] This was accompanied by a significant reduction in oxidized phospholipids.[7] The Lp(a)HORIZON phase 3 outcomes study, which uses an 80 mg monthly dose of pelacarsen, is expected to provide further data on the clinical implications of these reductions.[7][10]

Experimental Protocols

The quantification of oxidized phospholipids on apolipoprotein B-100 (OxPL-apoB) and apolipoprotein(a) [OxPL-apo(a)] is typically performed using a validated chemiluminescent enzyme-linked immunosorbent assay (ELISA).[5][11]

Measurement of OxPL-apoB

This assay measures the total burden of phosphocholine-containing OxPLs on all apoB-containing lipoproteins, including LDL, VLDL, IDL, and Lp(a).[5]

Methodology:

-

Capture of apoB-containing particles: Microtiter wells are coated with the murine monoclonal antibody MB47, which specifically captures human apoB-100.[12] Plasma or serum samples are added to the wells, allowing the apoB-containing lipoproteins to bind to the antibody.

-

Detection of Oxidized Phospholipids: After washing to remove unbound components, the biotinylated murine monoclonal antibody E06 is added. E06 specifically binds to the phosphocholine (B91661) headgroup of oxidized, but not native, phospholipids.[5][13]

-

Signal Amplification and Quantification: Streptavidin conjugated to a chemiluminescent enzyme is added, which binds to the biotinylated E06 antibody. Following the addition of a substrate, the resulting light emission is measured. The signal is proportional to the amount of OxPLs present on the captured apoB-100 particles. Results are often reported in nmol/L.[11]

Measurement of OxPL-apo(a)

This assay specifically quantifies the OxPLs carried by Lp(a) particles.[5]

Methodology:

The protocol is similar to the OxPL-apoB assay, with a key difference in the capture antibody.

-

Capture of Lp(a) particles: Microtiter wells are coated with an apo(a)-specific monoclonal antibody, such as LPA4, to capture only Lp(a) particles from the plasma or serum sample.[5]

-

Detection and Quantification: The subsequent steps involving the E06 antibody for OxPL detection and the chemiluminescent quantification are the same as for the OxPL-apoB assay.

Signaling and Pathophysiological Implications

The reduction of OxPLs by pelacarsen is believed to be a key component of its potential anti-atherogenic effects. OxPLs on Lp(a) contribute to inflammation, endothelial dysfunction, and calcific aortic valve stenosis.[4][6] By lowering the primary carrier of these molecules, pelacarsen may mitigate these downstream pathological processes.

References

- 1. Pelacarsen: Mechanism of action and Lp(a)-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of action of Pelacarsen? [synapse.patsnap.com]

- 4. Pelacarsen for lowering lipoprotein(a): implications for patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medpace.com [medpace.com]

- 6. researchgate.net [researchgate.net]

- 7. Antisense Drug Reduced LPa; in Phase 3 Study Assessing the Impact of Lipoprotein (a) Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD (Lp(a)HORIZON) [natap.org]

- 8. Oxidized Phospholipids and Lp(a) Strongly Associated With MACE: CASABLANCA | tctmd.com [tctmd.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Rationale of Lp(a)HORIZON Trial: Assessing the Effect of Lipoprotein(a) Lowering With Pelacarsen on Major Cardiovascular Events in Patients With CVD and Elevated Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Oxidized phospholipids on apoB-100-containing lipoproteins: a biomarker predicting cardiovascular disease and cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relationship of Oxidized Phospholipids on Apolipoprotein B-100 Particles to Race, Apolipoprotein(a) Isoform Size and Cardiovascular Risk Factors: Results from the Dallas Heart Study - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Gene Silencing: A Technical Guide to the Cellular Uptake of Pelacarsen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pelacarsen, a promising therapeutic agent for the reduction of lipoprotein(a) [Lp(a)], is an N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO). Its efficacy is critically dependent on its ability to enter hepatocytes, the primary site of Lp(a) synthesis. This technical guide provides an in-depth exploration of the cellular uptake mechanism of Pelacarsen, from its initial interaction with the cell surface to its ultimate delivery to the nucleus. We will delve into the key molecular players, summarize the available quantitative data, and provide detailed experimental protocols for studying this process.

The Cellular Journey of Pelacarsen: A Step-by-Step Mechanism

The cellular uptake of Pelacarsen is a highly specific and efficient process, engineered to ensure targeted delivery to hepatocytes. This journey can be broken down into three main stages: receptor-mediated endocytosis, endosomal escape, and nuclear translocation.

Binding to the Asialoglycoprotein Receptor (ASGPR)

Pelacarsen's specificity for liver cells is achieved through the conjugation of a triantennary GalNAc ligand to the ASO.[1][2] This ligand has a high affinity for the asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly expressed on the surface of hepatocytes.[1] The binding of the GalNAc ligand to ASGPR is a crucial first step that initiates the internalization of the drug.

Receptor-Mediated Endocytosis

Upon binding to ASGPR, the Pelacarsen-ASGPR complex is internalized into the cell via clathrin-mediated endocytosis.[3] This process involves the formation of a clathrin-coated pit, which invaginates and pinches off to form an endocytic vesicle containing the drug.

Endosomal Trafficking and Escape

Once inside the cell, the endocytic vesicle matures into an early endosome. The acidic environment of the endosome facilitates the dissociation of Pelacarsen from the ASGPR, which is then recycled back to the cell surface. The ASO is subsequently trafficked through the endosomal pathway, moving from early to late endosomes.

A critical and rate-limiting step in this process is the escape of Pelacarsen from the endosome into the cytoplasm.[4][5] The exact mechanism of endosomal escape for GalNAc-conjugated ASOs is not fully elucidated but is thought to be a relatively inefficient process.[4][6] Studies on similar GalNAc-conjugated ASOs suggest that only a small fraction, estimated to be around 1-2%, of the internalized drug successfully escapes the endosomal compartment.[4][6] This escape is crucial for the ASO to reach its target in the nucleus.

Nuclear Translocation and Target Engagement

Following its release into the cytoplasm, Pelacarsen translocates to the nucleus. Inside the nucleus, it binds to its target, the messenger RNA (mRNA) of apolipoprotein(a) [apo(a)]. This binding event leads to the degradation of the apo(a) mRNA by RNase H, an enzyme that recognizes the DNA-RNA hybrid.[7] The degradation of the mRNA prevents the synthesis of the apo(a) protein, thereby reducing the production and secretion of Lp(a).[7]

Quantitative Data on Pelacarsen's Cellular Uptake

The following table summarizes the available quantitative data related to the cellular uptake of Pelacarsen and similar GalNAc-conjugated ASOs. It is important to note that some of these values are derived from studies on ASOs with similar conjugation chemistry and may not be the exact values for Pelacarsen.

| Parameter | Value | Molecule Studied | Reference |

| Binding Affinity (Ki) to ASGPR | 14.6 nM | GN3-SRB1-M (a GalNAc3-conjugated ASO) | [1] |

| Endosomal Escape Efficiency | ~1-2% | GalNAc-conjugated ASOs | [4][6] |

| Lp(a) Reduction in Clinical Trials | Up to 80% | Pelacarsen | [8] |

| Reduction of Oxidized Phospholipids | 30-90% | Pelacarsen | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake of Pelacarsen.

ASGPR Binding Assay (Competition Binding Assay)

Objective: To determine the binding affinity of Pelacarsen for the asialoglycoprotein receptor (ASGPR).

Principle: This assay measures the ability of unlabeled Pelacarsen to compete with a radiolabeled or fluorescently labeled ligand for binding to ASGPR expressed on hepatocytes or in a cell-free system.

Methodology:

-

Cell Culture: Culture hepatocytes (e.g., HepG2 cells) in appropriate media until confluent.

-

Ligand Preparation: Prepare a series of dilutions of unlabeled Pelacarsen. A known concentration of a labeled ligand (e.g., 125I-asialoorosomucoid or a fluorescently tagged GalNAc-conjugate) is used as the tracer.

-

Binding Reaction: Incubate the cells with the labeled ligand in the presence of varying concentrations of unlabeled Pelacarsen for a specified time at 4°C to allow binding but prevent internalization.

-

Washing: Wash the cells extensively with cold buffer to remove unbound ligand.

-

Quantification: Lyse the cells and measure the amount of bound labeled ligand using a gamma counter (for radiolabeled ligands) or a fluorescence plate reader.

-

Data Analysis: Plot the percentage of bound labeled ligand against the concentration of unlabeled Pelacarsen. The concentration of Pelacarsen that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake Assay (Fluorescence-Based)

Objective: To quantify the cellular uptake of Pelacarsen by hepatocytes.

Principle: This assay utilizes a fluorescently labeled version of Pelacarsen to measure its accumulation inside cells over time.

Methodology:

-

Cell Culture: Seed hepatocytes in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with a known concentration of fluorescently labeled Pelacarsen and incubate for various time points (e.g., 0, 1, 2, 4, 8 hours) at 37°C.

-

Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound ASO.

-

Quantification:

-

Plate Reader-based: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader.

-

Flow Cytometry-based: Detach the cells and analyze the fluorescence of individual cells using a flow cytometer. This method provides information on the distribution of uptake within the cell population.

-

-

Data Analysis: Normalize the fluorescence signal to the number of cells or total protein content. Plot the fluorescence intensity against time to determine the kinetics of uptake.

Endosomal Escape Assay (Microscopy-Based)

Objective: To visualize and quantify the escape of Pelacarsen from endosomes into the cytoplasm.

Principle: This assay uses high-resolution microscopy to co-localize a fluorescently labeled Pelacarsen with markers for endosomal compartments. The appearance of a diffuse cytoplasmic signal indicates endosomal escape.

Methodology:

-

Cell Culture and Transfection: Culture hepatocytes on glass-bottom dishes. If necessary, transfect the cells with plasmids encoding fluorescently tagged endosomal markers (e.g., GFP-Rab5 for early endosomes, GFP-Rab7 for late endosomes).

-

Treatment: Treat the cells with fluorescently labeled Pelacarsen for a defined period.

-

Live-Cell Imaging: Perform live-cell imaging using a confocal or super-resolution microscope. Acquire images in both the Pelacarsen and the endosomal marker channels.

-

Image Analysis:

-

Co-localization Analysis: Quantify the degree of co-localization between the Pelacarsen signal and the endosomal markers using image analysis software. A decrease in co-localization over time suggests escape.

-

Cytoplasmic Signal Quantification: Measure the intensity of the diffuse fluorescence signal in the cytoplasm, excluding the punctate endosomal signals. An increase in this signal indicates endosomal escape.

-

-

Data Analysis: Express the amount of endosomal escape as the percentage of the total intracellular ASO signal that is non-endosomal.

Visualizations

Signaling Pathway of Pelacarsen Uptake and Action

Caption: Cellular uptake and mechanism of action of Pelacarsen.

Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for a fluorescence-based cellular uptake assay.

Logical Relationship of Pelacarsen's Therapeutic Effect

Caption: The logical cascade of Pelacarsen's therapeutic effect.

References

- 1. dc.engconfintl.org [dc.engconfintl.org]

- 2. Intracellular Trafficking and Endosomal Release of Oligonucleotides: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endosomal Escape of Antisense Oligonucleotides Internalized by Stabilin Receptors Is Regulated by Rab5C and EEA1 During Endosomal Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pelacarsen for lowering lipoprotein(a): implications for patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacodynamics of TQJ230 (Pelacarsen): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacodynamics of TQJ230 (Pelacarsen), an investigational antisense oligonucleotide designed to lower elevated lipoprotein(a) levels. The document covers its mechanism of action, key preclinical and clinical findings, and detailed experimental protocols.

Core Mechanism of Action

TQJ230 is a triantennary N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO). Its mechanism is designed for targeted delivery to hepatocytes, the primary site of lipoprotein(a) [Lp(a)] synthesis.[1][2] The GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[3][4][5] This binding facilitates receptor-mediated endocytosis of the ASO.

Once inside the hepatocyte, the ASO is released and translocates to the nucleus. There, it binds with high specificity to the messenger RNA (mRNA) transcribed from the LPA gene, which codes for apolipoprotein(a) [apo(a)].[1] This binding forms a DNA-RNA heteroduplex, which is a substrate for the endogenous enzyme RNase H. RNase H cleaves the LPA mRNA, leading to its degradation and preventing the translation of the apo(a) protein.[1] The reduction in apo(a) synthesis limits the assembly of Lp(a) particles, resulting in a significant decrease in circulating plasma Lp(a) concentrations.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of TQJ230 have been quantified in both preclinical animal models and human clinical trials, demonstrating a potent, dose-dependent reduction in Lp(a) and related biomarkers.

Preclinical Data

In a study using human LPA transgenic mice, the GalNAc-conjugated ASO (ISIS 681257, now TQJ230) showed significantly improved potency compared to its unconjugated counterpart.[6]

| Parameter | TQJ230 (GalNAc-ASO) | Unconjugated ASO | Potency Improvement |

| ED₅₀ for Liver apo(a) mRNA Reduction | ~1.5 mg/kg | ~30 mg/kg | >20-fold |

| ED₅₀ for Plasma apo(a) Protein Reduction | ~2.0 mg/kg | ~40 mg/kg | >20-fold |

Clinical Data

A Phase 2, double-blind, randomized, placebo-controlled trial involving 286 patients with established atherosclerotic cardiovascular disease (ASCVD) and baseline Lp(a) levels ≥150 nmol/L (~60 mg/dL) evaluated various dosing regimens of TQJ230.[1][7] The primary endpoint was the percent change in Lp(a) levels from baseline after 6 months of treatment.

| Treatment Group (Subcutaneous) | Cumulative Monthly Dose | Mean Percent Change in Lp(a) vs. Placebo |

| Placebo | 0 mg | +6% |

| 20 mg every 4 weeks | 20 mg | -35% |

| 40 mg every 4 weeks | 40 mg | -56% |

| 20 mg every 2 weeks | ~40 mg | -58% |

| 60 mg every 4 weeks | 60 mg | -72% |

| 20 mg every week | ~80 mg | -80% |

Further analysis from this trial showed that TQJ230 also dose-dependently reduced Lp(a)-cholesterol (Lp(a)-C) and had a modest effect on corrected LDL-C.[8]

| Treatment Group (Cumulative Monthly Dose) | Mean Percent Change in Lp(a)-C vs. Placebo | Mean Percent Change in Corrected LDL-C vs. Placebo | Mean Percent Change in apoB vs. Placebo |

| Placebo | +2% | - | - |

| 20 mg | -29% | -2% | -3% |

| 40 mg | -49% | -10% | -11% |

| 60 mg | -59% | -19% | -14% |

| 80 mg | -67% | -19% | -16% |

Data from the Phase 2 study demonstrated that with the dose being used in the subsequent Phase 3 trial (80 mg monthly equivalent), 98% of participants achieved Lp(a) levels below the recommended risk threshold of <50 mg/dL.[7]

Experimental Protocols

In Vivo Preclinical Pharmacology Study

This protocol is based on studies evaluating TQJ230 in transgenic mice expressing the human LPA gene.[6]

Objective: To determine the in vivo potency of TQJ230 in reducing liver apo(a) mRNA and plasma apo(a) protein levels.

Animal Model: Human LPA transgenic mice.

Experimental Groups:

-

Vehicle control (saline)

-

TQJ230 (doses ranging from 0.3 to 30 mg/kg)

-

Unconjugated ASO (doses ranging from 3 to 100 mg/kg)

Procedure:

-

Drug Administration: Mice receive a single subcutaneous (SC) injection of the designated compound or vehicle.

-

Sample Collection: At a predetermined time point (e.g., 72 hours post-dose), mice are euthanized. Blood is collected via cardiac puncture for plasma separation, and liver tissue is harvested.

-

Tissue Processing: Liver tissue is snap-frozen in liquid nitrogen and stored at -80°C until analysis. Plasma is separated by centrifugation and stored at -80°C.

-

mRNA Quantification: Total RNA is extracted from liver tissue. Apo(a) mRNA levels are quantified using a validated quantitative real-time PCR (qPCR) assay, normalized to a housekeeping gene (e.g., GAPDH).

-

Protein Quantification: Plasma concentrations of apo(a) are measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Dose-response curves are generated to calculate the ED₅₀ (the dose required to produce 50% of the maximum effect) for both mRNA and protein reduction.

Phase 3 Clinical Trial Protocol (Lp(a)HORIZON - NCT04023552)

This protocol outlines the design of the pivotal Lp(a)HORIZON study.[7][9]

Objective: To determine if reducing Lp(a) levels with TQJ230 reduces the risk of major adverse cardiovascular events (MACE) in patients with established CVD and elevated Lp(a).

Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

Participant Population: 8,323 patients with established CVD (history of myocardial infarction, ischemic stroke, or symptomatic peripheral artery disease) and screening Lp(a) levels ≥70 mg/dL.[9]

Intervention:

-

Treatment Arm: TQJ230 80 mg administered via subcutaneous injection once monthly.

-

Control Arm: Matching placebo administered via subcutaneous injection once monthly.

-

All patients receive optimized standard of care therapy for CVD.

Primary Endpoint: Time to first occurrence of expanded MACE, defined as a composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary revascularization requiring hospitalization.[9]

Study Duration: Patients are treated for approximately 4 to 5 years, with topline results expected in 2025.[7]

Key Assessments:

-

Efficacy: Monitoring for primary and secondary cardiovascular endpoint events. Serial measurement of Lp(a), LDL-C, apoB, and other lipid parameters.

-

Safety: Monitoring of adverse events, with particular attention to injection site reactions, platelet count, and liver and renal function tests.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Clinical Pharmacology Considerations of GalNAc3-Conjugated Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Disposition and Pharmacology of a GalNAc3-conjugated ASO Targeting Human Lipoprotein (a) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antisense Drug Reduced LPa; in Phase 3 Study Assessing the Impact of Lipoprotein (a) Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD (Lp(a)HORIZON) [natap.org]